![molecular formula C14H11ClN2O2 B12608404 2-Acetyl-9-chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one CAS No. 917890-73-4](/img/structure/B12608404.png)
2-Acetyl-9-chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-9-chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one is a heterocyclic compound that belongs to the class of pyrroloquinolines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-9-chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted aniline with an appropriate acylating agent, followed by cyclization and chlorination steps. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-9-chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrroloquinolines, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-9-chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Acetyl-9-chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one: Lacks the chloro substituent, which may affect its reactivity and biological activity.
9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one:
1-Methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one: Lacks both the acetyl and chloro groups, making it less functionalized and potentially less versatile.
Uniqueness
The presence of both the acetyl and chloro groups in 2-Acetyl-9-chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one makes it a unique compound with distinct chemical reactivity and potential biological activities. These functional groups can enhance its ability to interact with various molecular targets and undergo specific chemical transformations.
Eigenschaften
CAS-Nummer |
917890-73-4 |
|---|---|
Molekularformel |
C14H11ClN2O2 |
Molekulargewicht |
274.70 g/mol |
IUPAC-Name |
2-acetyl-9-chloro-1-methyl-3,6-dihydropyrrolo[3,2-f]quinolin-7-one |
InChI |
InChI=1S/C14H11ClN2O2/c1-6-12-9(17-14(6)7(2)18)3-4-10-13(12)8(15)5-11(19)16-10/h3-5,17H,1-2H3,(H,16,19) |
InChI-Schlüssel |
IZKMPDOCECDWRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC2=C1C3=C(C=C2)NC(=O)C=C3Cl)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene](/img/structure/B12608321.png)
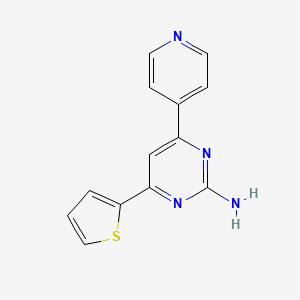
![2,2',3,3',4,4',5,5'-Octahydro[5,5'-bi-1-benzoxepine]-8,8'-diol](/img/structure/B12608327.png)
![2,3-Bis(4-fluorophenyl)-6-[(4-fluorophenyl)ethynyl]quinoxaline](/img/structure/B12608334.png)
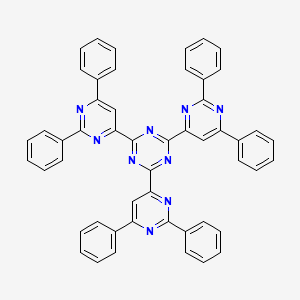
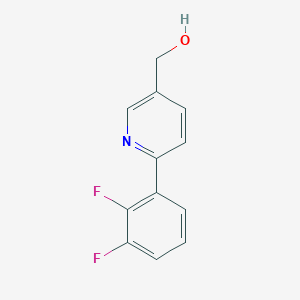
![N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12608352.png)
![4-[1-(4-Methoxyphenyl)ethoxy]phenol](/img/structure/B12608356.png)
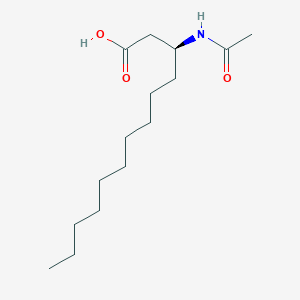
![2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester](/img/structure/B12608376.png)
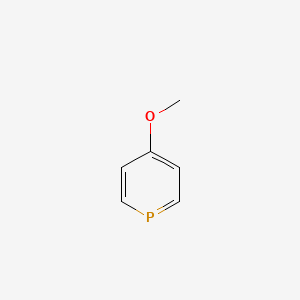
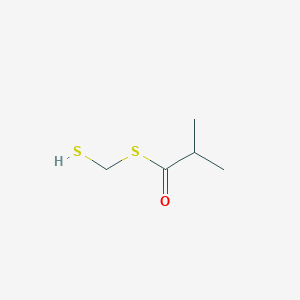
![2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one](/img/structure/B12608390.png)

